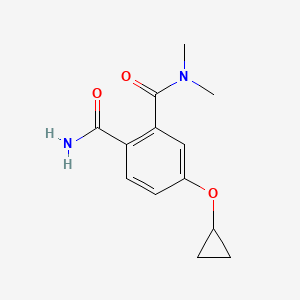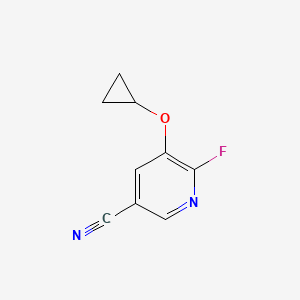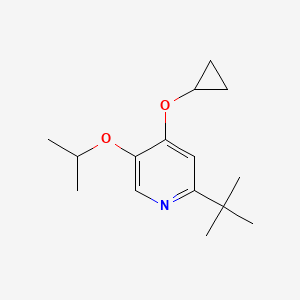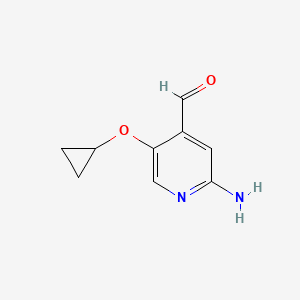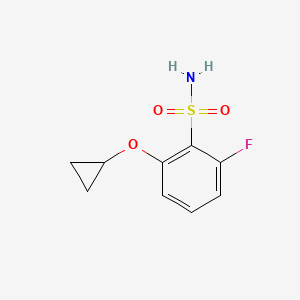
4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy, isopropyl, and trifluoromethyl groups. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The cyclopropoxy, isopropyl, and trifluoromethyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The cyclopropoxy and isopropyl groups further modulate the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and pyridine core but differs in the presence of a fluorine atom instead of the cyclopropoxy and isopropyl groups.
4-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)pyridine: A closely related compound with similar substituents but different positional isomerism.
Uniqueness
4-Cyclopropoxy-2-isopropyl-3-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which confer distinct chemical properties and reactivity. The combination of cyclopropoxy, isopropyl, and trifluoromethyl groups makes it particularly valuable in applications requiring high lipophilicity, metabolic stability, and selective binding to molecular targets.
Eigenschaften
Molekularformel |
C12H14F3NO |
|---|---|
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-propan-2-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)11-10(12(13,14)15)9(5-6-16-11)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
BNQKQURMDZCTAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=CC(=C1C(F)(F)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


